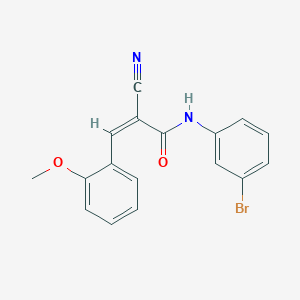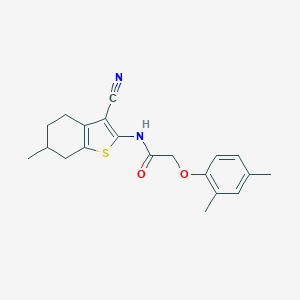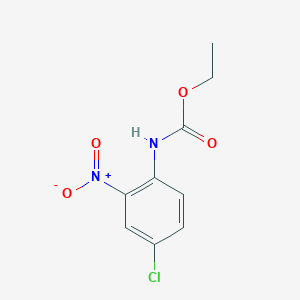
N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)acrylamide (referred to as BMA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMA is a yellow crystalline powder that is soluble in organic solvents and exhibits strong fluorescence properties.
作用機序
The exact mechanism of action of BMA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cell survival and proliferation. BMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BMA also inhibits the expression of cyclin D1, a protein that is involved in cell cycle progression.
Biochemical and Physiological Effects:
BMA exhibits several biochemical and physiological effects, including cytotoxicity, fluorescence, and ROS detection. BMA exhibits cytotoxicity towards cancer cells, but not towards normal cells, making it a promising candidate for cancer therapy. BMA also exhibits strong fluorescence properties, making it a valuable tool for bioimaging applications. BMA can selectively detect ROS in living cells, providing insights into the role of oxidative stress in various diseases.
実験室実験の利点と制限
BMA exhibits several advantages for lab experiments, including high purity, strong fluorescence properties, and selective cytotoxicity towards cancer cells. However, BMA also exhibits some limitations, including low solubility in aqueous solutions and potential toxicity towards normal cells at high concentrations.
将来の方向性
There are several future directions for the research on BMA. One direction is the development of BMA-based organic electronic devices with improved performance and stability. Another direction is the optimization of BMA-based fluorescent probes for the detection of ROS in living cells. Furthermore, the development of BMA derivatives with enhanced cytotoxicity and selectivity towards cancer cells is a promising direction for cancer therapy research.
合成法
The synthesis of BMA involves the reaction of 3-bromobenzaldehyde, 2-methoxybenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of BMA as the final product. The purity of the synthesized BMA can be improved through recrystallization and column chromatography.
科学的研究の応用
BMA has been extensively studied for its potential applications in various fields such as organic electronics, bioimaging, and cancer therapy. In organic electronics, BMA has been used as a fluorescent material for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). BMA exhibits high electron mobility and excellent thermal stability, making it a promising candidate for the development of high-performance organic electronic devices.
In bioimaging, BMA has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. BMA exhibits high selectivity and sensitivity towards ROS, making it a valuable tool for the study of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
In cancer therapy, BMA has been investigated for its potential as a chemotherapeutic agent. BMA exhibits cytotoxicity towards various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of BMA involves the induction of apoptosis and cell cycle arrest in cancer cells.
特性
製品名 |
N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)acrylamide |
|---|---|
分子式 |
C17H13BrN2O2 |
分子量 |
357.2 g/mol |
IUPAC名 |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-16-8-3-2-5-12(16)9-13(11-19)17(21)20-15-7-4-6-14(18)10-15/h2-10H,1H3,(H,20,21)/b13-9- |
InChIキー |
GCAUMUFRTKHLJP-LCYFTJDESA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
正規SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)


![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)

![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)

![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)